molecular formula C16H16ClN3O2 B2533359 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 2034498-83-2

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2533359
CAS No.: 2034498-83-2
M. Wt: 317.77
InChI Key: LWKJVSMJJUYLCC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. This compound features a hybrid structure incorporating both a benzamide and a pyridazinone moiety, linked through an ethylene spacer. The benzamide group is a common pharmacophore found in many biologically active molecules, often associated with enzyme inhibition and receptor modulation . The specific presence of a 3-chloro substituent on the benzamide ring can influence the molecule's electronic properties and binding affinity to biological targets . The pyridazinone core, substituted with a cyclopropyl group, is another privileged structure in drug discovery, frequently explored for its diverse biological activities. Researchers are investigating this compound and its analogs primarily in early-stage in vitro studies to elucidate its mechanism of action and potential interaction with therapeutic targets. Its core structure suggests potential as a key intermediate or a tool compound for developing novel probes in biochemical pathways. All studies should be conducted in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(22)18-8-9-20-15(21)7-6-14(19-20)11-4-5-11/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKJVSMJJUYLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Benzamide Moiety: The benzamide core is synthesized by reacting benzoyl chloride with appropriate amines under basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyridazinone derivative with the benzamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridazinone ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzamide ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl group or pyridazinone ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent on Pyridazinone Linker Molecular Formula Molecular Weight Key Features/Applications
3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Target) Cyclopropyl Ethyl C₂₀H₁₉ClN₃O₂* 368.84* Compact substituent; potential kinase inhibition
3-Chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide 4-Ethoxyphenyl Ethyl C₂₁H₂₀ClN₃O₃ 397.9 Bulky aromatic group; enhanced π-π interactions
2-Chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide Pyridin-4-yl Propyl C₁₉H₁₇ClN₄O₂ 368.8 Heteroaromatic substituent; improved solubility
2-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide Cyclopropyl Propanamido C₁₇H₁₈N₄O₃ 326.35 Extended linker; increased flexibility

*Estimated based on structural composition.

Substituent Effects

  • Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound and introduces steric constraints and moderate lipophilicity, which may enhance membrane permeability compared to bulkier substituents like 4-ethoxyphenyl or pyridin-4-yl . However, aromatic groups (e.g., 4-ethoxyphenyl) could improve target binding via π-π stacking in hydrophobic enzyme pockets .
  • Heteroaromatic vs.

Linker Modifications

  • Ethyl vs. Propyl Linkers: The ethyl linker in the target compound and provides a shorter bridge between the pyridazinone and benzamide moieties, which may restrict conformational flexibility but reduce metabolic instability.

Biological Activity

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazinone core through cyclization reactions and subsequent modifications to introduce the cyclopropyl and benzamide moieties. The compound's characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry.

Synthetic Route Overview

  • Formation of Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of Cyclopropyl Group : Utilization of cyclopropyl halides or carboxylic acids.
  • Benzamide Formation : Reaction with benzoyl chloride or related compounds under amide bond-forming conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating cellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) . Inhibition of PDE4 can lead to increased levels of cAMP, which is associated with anti-inflammatory effects and modulation of immune responses.

Biological Activity

Research has demonstrated several key biological activities associated with this compound:

Antitumor Activity

Studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various tumor cell lines. For instance, compounds in the same class have been tested for their ability to induce apoptosis in cancer cells, showing selective toxicity towards malignant cells while sparing normal cells .

Anti-inflammatory Properties

As a PDE4 inhibitor, this compound may also exert anti-inflammatory effects. PDE4 inhibitors are known to reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The modulation of cAMP levels can lead to decreased production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyridazinone derivatives, including this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against human tumor cell lines with IC50 values in the micromolar range.
Study 2Showed effective inhibition of PDE4 activity, leading to reduced inflammatory markers in vitro.
Study 3Reported potential neuroprotective effects in models of neurodegeneration through modulation of cAMP signaling.

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